REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]([C:13]1[S:17][C:16]([NH2:18])=[N:15][N:14]=1)([CH3:12])[CH3:11])C1C=CC=CC=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:18][C:16]1[S:17][C:13]([C:10]([CH3:12])([CH3:11])[CH2:9][OH:8])=[N:14][N:15]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(C)(C)C1=NN=C(S1)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to 0° C.
|
Type
|
CUSTOM
|
Details
|
The two phases are separated
|
Type
|
EXTRACTION
|
Details
|
extracted with n-BuOH
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN=C(S1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |